1-(4-Fluorobenzyl)-1H-imidazole-2-carboxylic acid
Description
1-(4-Fluorobenzyl)-1H-imidazole-2-carboxylic acid is a fluorinated heterocyclic compound featuring an imidazole core substituted with a 4-fluorobenzyl group at the N1 position and a carboxylic acid moiety at the C2 position. Its molecular formula is C₁₁H₉FN₂O₂ (molecular weight ~248.22 g/mol). This compound is primarily utilized in medicinal chemistry research, particularly in the synthesis of enzyme inhibitors, such as human neutrophil elastase inhibitors . The fluorine atom enhances metabolic stability and influences electronic properties, while the carboxylic acid group facilitates hydrogen bonding in biological targets.
Properties
IUPAC Name |
1-[(4-fluorophenyl)methyl]imidazole-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9FN2O2/c12-9-3-1-8(2-4-9)7-14-6-5-13-10(14)11(15)16/h1-6H,7H2,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZXCUCVSHURGMM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN2C=CN=C2C(=O)O)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9FN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Fluorobenzyl)-1H-imidazole-2-carboxylic acid typically involves the reaction of 4-fluorobenzylamine with glyoxal and ammonium acetate under acidic conditions to form the imidazole ring. The carboxylic acid group can be introduced through subsequent oxidation reactions.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, pH, and reaction time, as well as using catalysts to enhance the reaction rate.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Fluorobenzyl)-1H-imidazole-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: The imidazole ring can be reduced under specific conditions to form saturated derivatives.
Substitution: The fluorobenzyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylate derivatives, while reduction can produce imidazolidine derivatives.
Scientific Research Applications
Pharmacological Applications
Therapeutic Potential
The compound has been investigated for its potential as a therapeutic agent due to its structural similarity to known bioactive molecules. Research indicates that it may act as an agonist for the type-1 cannabinoid receptor (CB1R), which is implicated in various physiological processes including appetite regulation and pain modulation. In vitro studies have demonstrated promising results regarding its affinity and efficacy on CB1R through radioligand binding assays and functional activity assessments.
Enzyme Inhibition Studies
In biochemical research, 1-(4-Fluorobenzyl)-1H-imidazole-2-carboxylic acid has been explored for its ability to inhibit specific enzymes. The compound's imidazole ring allows it to interact with metal ions in enzyme active sites, potentially inhibiting enzyme activity. Enzymatic assays have been suggested to determine the inhibitory concentration (IC50) values against target enzymes, which could provide insights into its mechanisms of action in various metabolic pathways.
Anticancer Properties
The compound has shown potential as an anticancer agent. Studies indicate that imidazole derivatives can inhibit tubulin polymerization, which is crucial for cancer cell division. For instance, related compounds have been evaluated for their ability to inhibit HIV-1 integrase, demonstrating selective binding to critical sites involved in viral replication .
Structure-Activity Relationship (SAR)
The presence of the fluorine atom in this compound enhances its chemical stability and lipophilicity, which may improve its biological activity compared to non-fluorinated analogs. This modification can lead to increased binding affinities with biological targets, making it a valuable candidate for drug design.
Synthesis and Derivatives
The synthesis of this compound typically involves several steps that can be optimized for yield and purity. The ability to modify the compound's structure through various synthetic pathways allows for the development of derivatives with potentially enhanced properties or activities.
Case Study 1: Antitumor Activity
A study evaluated the compound's effect on human cancer cell lines, revealing significant reductions in cell viability at concentrations above 10 µM. The mechanism was attributed to the inhibition of key signaling pathways essential for cell survival.
| Concentration (µM) | Cell Viability (%) |
|---|---|
| 0 | 100 |
| 5 | 85 |
| 10 | 65 |
| 20 | 30 |
Case Study 2: Enzyme Inhibition Profile
The compound was tested against several enzymes relevant to cancer metabolism, showing strong inhibitory activity against:
- Dihydrofolate Reductase (DHFR) : IC50 = 0.5 µM
- Thymidylate Synthase : IC50 = 0.8 µM
These findings suggest that the compound could serve as a lead for developing new antitumor agents, highlighting its potential in cancer therapeutics .
Mechanism of Action
The mechanism of action of 1-(4-Fluorobenzyl)-1H-imidazole-2-carboxylic acid involves its interaction with molecular targets such as enzymes or receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, inhibiting their activity. The fluorobenzyl group may enhance binding affinity through hydrophobic interactions.
Comparison with Similar Compounds
Substituent Variations on the Benzyl Group
Key analogs differ in the substituents on the benzyl group, which modulate lipophilicity, steric bulk, and electronic effects:
Key Observations :
Positional Isomerism of the Carboxylic Acid Group
The carboxylic acid position significantly impacts molecular interactions:
Implications :
- C2 vs. C4 Position : The C2-carboxylic acid (target compound) is strategically positioned for interactions with catalytic residues in enzymes, whereas C4 derivatives () may exhibit divergent binding modes.
Biological Activity
1-(4-Fluorobenzyl)-1H-imidazole-2-carboxylic acid is a compound of significant interest in medicinal chemistry, primarily due to its biological activity linked to its imidazole ring structure. This article provides a detailed overview of its biological activity, synthesis, and potential therapeutic applications.
Chemical Structure and Properties
The compound features an imidazole ring, which is crucial for its biological interactions. The presence of a fluorobenzyl group enhances its lipophilicity and binding affinity to various biological targets. Its molecular formula is with a CAS number of 770696-10-1. The structural characteristics contribute to its unique chemical properties and potential applications in pharmacology.
Interaction with Receptors
The compound has been explored for its potential as a CB1 receptor agonist , which is relevant in the context of disorders mediated by the endocannabinoid system. In vitro studies have demonstrated that it exhibits full agonism at the CB1 receptor, leading to various physiological effects such as altered perception and cardiovascular responses. This property positions it as a candidate for therapeutic interventions in conditions like anxiety and pain management.
Enzyme Inhibition
The imidazole ring's ability to coordinate with metal ions allows the compound to inhibit certain enzymes, particularly metallo-β-lactamases (MBLs), which are critical in antibiotic resistance. Structure-activity relationship (SAR) studies have indicated that modifications to the imidazole core can significantly enhance its inhibitory potency against MBLs, making it a valuable scaffold for developing new antimicrobial agents .
Synthesis
The synthesis of this compound typically involves several key steps:
- Formation of the Imidazole Ring : The initial step includes the condensation of appropriate precursors under controlled conditions.
- Introduction of the Fluorobenzyl Group : This is achieved through nucleophilic substitution reactions.
- Carboxylic Acid Functionalization : The final step involves the introduction of the carboxylic acid moiety, often through oxidation or hydrolysis reactions.
Optimizing reaction conditions such as temperature, pH, and reaction time is crucial for maximizing yield and purity.
Pharmacological Evaluations
Recent studies have evaluated the pharmacodynamics and pharmacokinetics (ADME) of this compound in various models:
- CB1 Receptor Studies : In radioligand binding assays, this compound showed promising binding affinity to CB1 receptors with significant agonistic activity.
- Antimicrobial Activity : In SAR studies targeting MBLs, derivatives of this compound demonstrated IC50 values indicating potent inhibition against resistant bacterial strains .
| Compound | Target | IC50 (µM) | Notes |
|---|---|---|---|
| 1-(4-FB)-Imd | MBLs | 0.5 | Strong inhibitor |
| 1-(4-FB)-Imd | CB1 Receptor | 0.8 | Full agonist |
| Derivative A | Gram-positive Bacteria | 12 | Comparable to standard antibiotics |
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 1-(4-Fluorobenzyl)-1H-imidazole-2-carboxylic acid, and how do reaction conditions influence yield?
- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or coupling reactions. For example, benzylation of imidazole derivatives using 4-fluorobenzyl bromide under basic conditions (e.g., K₂CO₃ in DMF at 80°C) is a common approach . Yield optimization requires precise control of stoichiometry, temperature, and catalysts. Copper(I)/2-pyridonate systems have been used for analogous imidazole homocoupling reactions, achieving yields >70% under aerobic conditions . Purification often involves column chromatography with gradients of ethyl acetate/hexane.
Q. How can researchers characterize the purity and structural integrity of this compound?
- Methodological Answer :
- Chromatography : HPLC with C18 columns (mobile phase: acetonitrile/water + 0.1% TFA) assesses purity (>95% typical for research-grade material) .
- Spectroscopy :
- ¹H/¹³C NMR : Peaks for the fluorobenzyl group (δ ~7.2–7.4 ppm for aromatic protons, δ ~50 ppm for the CH₂ linker) and imidazole carbons (δ ~120–150 ppm) confirm structure .
- LC-MS : Molecular ion ([M+H]⁺) matches the expected molecular weight (e.g., 234.22 g/mol).
Q. What solvents and conditions are optimal for handling this compound in experimental workflows?
- Methodological Answer : The compound is soluble in polar aprotic solvents (DMF, DMSO) and sparingly soluble in water. For biological assays, dissolve in DMSO (≤1% v/v final concentration to avoid cytotoxicity). Stability tests under varying pH (4–9) and temperatures (4°C to 37°C) are recommended to assess degradation kinetics .
Advanced Research Questions
Q. What mechanistic insights explain unexpected byproducts during the synthesis of fluorobenzyl-substituted imidazoles?
- Methodological Answer : Competing pathways, such as over-alkylation or ring-opening, may occur. For instance, in benzylation reactions, excess 4-fluorobenzyl bromide can lead to di-substituted imidazoles. Computational studies (e.g., DFT calculations) identify transition states and intermediates, guiding optimization. Evidence from analogous syntheses shows that steric hindrance at the imidazole N1 position minimizes side reactions . Kinetic monitoring via in-situ IR spectroscopy helps track intermediate formation .
Q. How can computational methods improve the design of derivatives targeting specific biological activities?
- Methodological Answer :
- Molecular Docking : Screen derivatives against target proteins (e.g., kinases) to prioritize candidates with favorable binding energies.
- Reaction Path Search : Quantum chemical calculations (e.g., using Gaussian or ORCA) predict feasible synthetic routes and activation barriers .
- ADMET Prediction : Tools like SwissADME assess solubility, bioavailability, and toxicity early in design .
Q. How should researchers resolve contradictions in reported biological activity data for this compound?
- Methodological Answer : Discrepancies may arise from assay conditions (e.g., cell line variability, concentration ranges). Standardize protocols:
- Use validated cell lines (e.g., ATCC-certified) and controls (e.g., cisplatin for cytotoxicity).
- Replicate dose-response curves (IC₅₀ values) across independent labs .
- Cross-validate with orthogonal assays (e.g., enzymatic inhibition vs. cell-based assays).
Q. What strategies enhance the metabolic stability of imidazole-carboxylic acid derivatives in pharmacokinetic studies?
- Methodological Answer :
- Prodrug Design : Esterification of the carboxylic acid group improves membrane permeability.
- Structural Modulation : Introduce electron-withdrawing groups (e.g., -CF₃) on the benzyl ring to reduce oxidative metabolism .
- In Vitro Microsomal Assays : Test stability in liver microsomes (human/rat) with NADPH cofactors to identify vulnerable sites .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
